molecular formula C18H19NO2 B2565126 N-(2-hydroxy-3-phenylpropyl)cinnamamide CAS No. 1351664-35-1

N-(2-hydroxy-3-phenylpropyl)cinnamamide

Cat. No.: B2565126
CAS No.: 1351664-35-1
M. Wt: 281.355
InChI Key: WWMXDHKWCDWAKC-VAWYXSNFSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamoyl group attached to a phenylpropylamine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamate with phenylethylamine. This reaction is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of this compound can be achieved using similar enzymatic synthesis methods in larger-scale continuous-flow reactors. The use of continuous-flow technology allows for better control of reaction parameters, higher yields, and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cinnamamides or phenylpropylamines.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)cinnamamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi .

Comparison with Similar Compounds

N-(2-hydroxy-3-phenylpropyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic derivative of cinnamic acid known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy-phenylpropyl group attached to a cinnamide moiety. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans626.62 μM
Staphylococcus aureus458.15 μM
Escherichia coli550.96 μM

The mode of action involves interaction with ergosterol in fungal cell membranes, disrupting their integrity and function .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicate that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Case Study: Apoptotic Effects in Colon Cancer Cells

A study evaluated the effects of this compound on colon cancer cell lines (WiDr and C2BBe1). The results demonstrated:

  • IC50 values :
    • WiDr: 30.8 μM
    • C2BBe1: 22.6 μM

The compound modulated the expression of apoptosis-related proteins, including p53 and Bcl-2 family members, leading to increased activation of caspases .

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties. In animal models, it exhibited significant efficacy against seizures.

Table 2: Anticonvulsant Activity in Animal Models

ModelED50 (mg/kg)
Maximal Electroshock Test44.46 (mice)
Frings Audiogenic Seizure Model13.21 (mice)
Hippocampal Kindled Rat ModelSignificant reduction in seizure score

The anticonvulsant mechanism appears to involve modulation of GABA_A receptors and serotonergic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Membranes : The compound disrupts microbial membranes by targeting ergosterol, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways through caspase activation.
  • Neuroprotective Effects : Its anticonvulsant properties may stem from enhancing GABAergic transmission and influencing neurotransmitter systems.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

  • Pharmacology : It shows promise as an antimicrobial agent against resistant strains.
  • Oncology : The ability to induce apoptosis suggests potential as an anticancer drug.
  • Neurology : Its anticonvulsant effects position it as a candidate for epilepsy treatment.

Properties

IUPAC Name

(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXDHKWCDWAKC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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